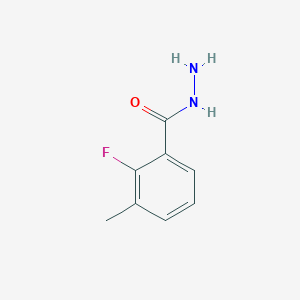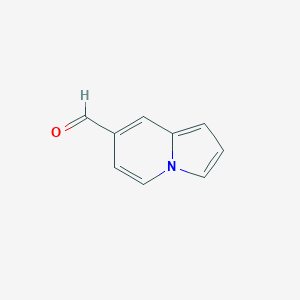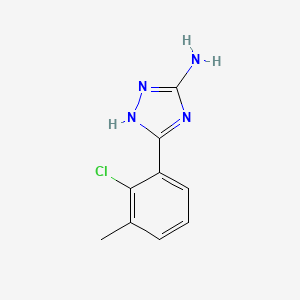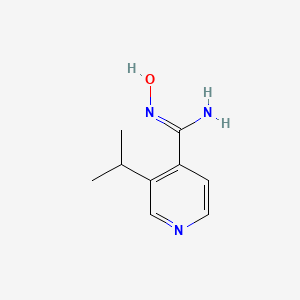![molecular formula C10H13ClO2 B13667587 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2-(methoxymethoxy)ethyl group is attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene typically involves the reaction of 1-chloro-4-ethylbenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-4-[2-(methoxymethoxy)ethyl]benzene, 1-amino-4-[2-(methoxymethoxy)ethyl]benzene, and 1-thio-4-[2-(methoxymethoxy)ethyl]benzene.
Oxidation Reactions: Products include 1-chloro-4-[2-(formyloxy)ethyl]benzene and 1-chloro-4-[2-(carboxy)ethyl]benzene.
Reduction Reactions: Products include 1-chloro-4-[2-(methoxymethoxy)ethyl]benzyl alcohol and this compound.
Scientific Research Applications
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The chlorine atom and the methoxymethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-ethylbenzene: Lacks the methoxymethoxy group, resulting in different chemical reactivity and applications.
1-Chloro-4-methoxybenzene:
1-Chloro-4-[2-(hydroxymethoxy)ethyl]benzene: Contains a hydroxymethoxy group, which can undergo different chemical reactions compared to the methoxymethoxy group.
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-8-13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
InChI Key |
UTVHVIRPWXGCRG-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)

![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)


![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)

![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)


